2,2'-Dinitro-4,4'-dimethylbiphenyl

Descripción

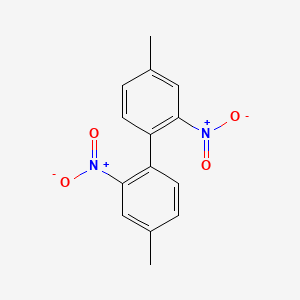

2,2'-Dinitro-4,4'-dimethylbiphenyl (C₁₄H₁₂N₂O₄) is a substituted biphenyl derivative featuring nitro (-NO₂) groups at the 2 and 2' positions and methyl (-CH₃) groups at the 4 and 4' positions. This compound is structurally characterized by its planar biphenyl backbone, with electron-withdrawing nitro groups and electron-donating methyl groups influencing its electronic and steric properties. It is primarily utilized in advanced material synthesis, including metal-organic frameworks (MOFs) and high-performance polymers, due to its ability to act as a ligand or monomer .

Propiedades

Fórmula molecular |

C14H12N2O4 |

|---|---|

Peso molecular |

272.26 g/mol |

Nombre IUPAC |

4-methyl-1-(4-methyl-2-nitrophenyl)-2-nitrobenzene |

InChI |

InChI=1S/C14H12N2O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3 |

Clave InChI |

HGFSBUNTWYKUND-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues and Substitution Effects

Key structural analogs include:

*Calculated based on substituent contributions; exact values may vary.

- Substituent Effects: Nitro Groups: Introduce strong electron-withdrawing effects, reducing electron density on the biphenyl ring and enhancing thermal stability. This makes the compound suitable for high-temperature applications (e.g., polyimides) . Methyl Groups: Provide steric bulk and electron-donating effects, improving solubility in non-polar solvents compared to unsubstituted dinitrobiphenyls . Halogenation (e.g., Bromine): Increases molecular weight and polarizability, favoring applications in optoelectronics .

Physical and Chemical Properties

Thermal Stability :

- This compound exhibits higher thermal stability than 4,4'-dimethylbiphenyl due to nitro groups, which resist oxidative degradation .

- 4,4'-Dibromo-2,2'-dinitrobiphenyl has a higher melting point (~250°C) compared to the methyl-substituted analog (~180°C) due to stronger intermolecular forces from bromine .

- Solubility: Methyl groups in this compound improve solubility in toluene and dichloromethane compared to 2,2'-dinitrobiphenyl, which is sparingly soluble in non-polar solvents . Acetoxy derivatives (e.g., 4,4'-Diacetoxy-2,2'-dinitrobiphenyl) show enhanced solubility in polar aprotic solvents like DMF, facilitating polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.